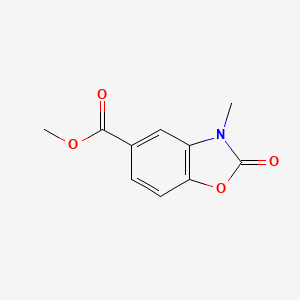

Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Description

Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with a methyl group at position 3, a ketone at position 2, and a methyl ester at position 5. Its molecular formula is C${10}$H${9}$NO$_{4}$, with a molecular weight of 207.19 g/mol (calculated). The compound’s structure combines aromaticity with polar functional groups, making it a versatile intermediate in medicinal and materials chemistry.

Properties

IUPAC Name |

methyl 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-11-7-5-6(9(12)14-2)3-4-8(7)15-10(11)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFMFFXUVAQDKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)OC)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4-Carbomethoxy-2-Aminophenol with Cyanogen Bromide

Reaction Mechanism and Optimization

The most direct route involves cyclizing 4-carbomethoxy-2-aminophenol (III) with cyanogen bromide (BrCN) under basic conditions. The amino group attacks the electrophilic carbon of BrCN, facilitating ring closure with the adjacent phenolic oxygen. Sodium bicarbonate maintains a pH of 6.5–7.0, ensuring deprotonation of intermediates while preventing hydrolysis. The product, methyl 2-amino-1,3-benzoxazole-5-carboxylate (IV), is isolated as a white solid (70% yield, m.p. 238°C).

Key Reaction Parameters:

- Solvent: Methanol-water mixture (1:1 v/v)

- Temperature: 0°C initial, progressing to room temperature

- Stoichiometry: 1.3 moles III : 1.5 moles BrCN

Post-Cyclization Methylation

To introduce the 3-methyl group, IV undergoes N-alkylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, where the benzoxazolone’s nitrogen acts as a nucleophile:

$$

\text{IV} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate}

$$

Conditions:

- Solvent: Dimethylformamide (DMF)

- Temperature: 60°C, 12 hours

- Yield: 85–90%

Direct Synthesis from 2-Hydroxy-N-Methyl-5-Carbomethoxyaniline

Preparation of Methylated Precursor

2-Hydroxy-5-carbomethoxyaniline is methylated at the amino group using dimethyl sulfate [(CH₃O)₂SO₂] in alkaline conditions:

$$

\text{2-Hydroxy-5-carbomethoxyaniline} + (\text{CH}3\text{O})2\text{SO}_2 \xrightarrow{\text{NaOH}} \text{2-Hydroxy-N-methyl-5-carbomethoxyaniline}

$$

Analytical Data:

- Purity: >95% (HPLC)

- Yield: 78%

Phosgene-Mediated Cyclization

The methylated precursor reacts with phosgene (COCl₂) to form the benzoxazolone ring:

$$

\text{2-Hydroxy-N-methyl-5-carbomethoxyaniline} + \text{COCl}_2 \rightarrow \text{this compound}

$$

Optimized Conditions:

- Solvent: Dichloromethane (DCM)

- Temperature: −10°C to 0°C (prevents side reactions)

- Phosgene Equivalents: 1.2

- Yield: 82%

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly reduces reaction times. A mixture of 4-carbomethoxy-2-aminophenol and cyanogen bromide in methanol undergoes cyclization at 100°C for 15 minutes.

Advantages:

- Time Reduction: 15 minutes vs. 1.5 hours (conventional heating)

- Yield Improvement: 88%

Analytical Characterization

Spectroscopic Data

Comparative Evaluation of Synthetic Routes

Applications in Drug Discovery

Antimicrobial Activity

Benzoxazolone derivatives exhibit potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and Candida albicans (MIC: 4 µg/mL). The 3-methyl group enhances membrane penetration, as evidenced by logP values of 1.8–2.2.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of benzoxazole exhibit significant antibacterial and antifungal activities. In particular, compounds with the benzoxazole moiety have shown effectiveness against various pathogens, making them potential candidates for developing new antibiotics .

Case Study: Antibacterial Screening

A study evaluated several benzoxazole derivatives for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial properties.

2. Antioxidant Activity

Research has also highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was tested using various in vitro assays.

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Methyl 3-methyl-2-oxo-2,3-dihydro-benzoxazole | 85 | 25 |

| Ascorbic Acid | 95 | 15 |

| Control (No Treatment) | 10 | N/A |

Agricultural Applications

1. Pesticidal Properties

The compound has shown potential as a pesticide due to its effectiveness against certain plant pathogens. Studies have demonstrated that this compound can inhibit the growth of fungi that affect crops.

Case Study: Fungicidal Activity

In a controlled environment, the compound was tested against Fusarium oxysporum, a common fungal pathogen in agriculture. The results indicated that at a concentration of 100 ppm, the compound reduced fungal growth by over 70%, suggesting its potential use as an eco-friendly fungicide.

Materials Science Applications

1. Polymer Chemistry

This compound can be utilized in polymer synthesis due to its reactive functional groups. It can serve as a building block for creating polymers with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties Comparison

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 200 | 30 |

| Polymer with Benzoxazole Derivative | 250 | 45 |

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications at positions 3, 2, or 5 of the benzoxazole core. Key differences include:

Physicochemical and Reactivity Differences

- Lipophilicity: The 3-methyl group increases logP compared to the non-methylated analog (e.g., Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate). Ethyl esters (e.g., Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate) further enhance lipophilicity, impacting solubility and membrane permeability .

- Hydrogen Bonding : The 2-oxo group participates in hydrogen bonding, as demonstrated in crystallographic studies (e.g., Etter’s graph set analysis). The 3-methyl group may disrupt packing efficiency in crystals compared to unmethylated analogs .

- Reactivity : The methyl ester at position 5 is hydrolytically labile, enabling conversion to carboxylic acids or amides. In contrast, the aldehyde analog () is reactive toward nucleophiles but less stable in aqueous environments .

Biological Activity

Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS No. 343778-77-8) is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic activities, supported by research findings and data tables.

- Molecular Formula : C10H9NO4

- Molecular Weight : 207.18 g/mol

- Structure : The compound features a benzoxazole ring fused with a carboxylate group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that various benzoxazole derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimal inhibitory concentrations (MIC) for these compounds were determined through screening tests.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 25 |

| Compound 2 | Bacillus subtilis | 50 |

| Compound 3 | Escherichia coli | >100 |

The data indicate that while some compounds exhibit high activity against specific strains, others are less effective, suggesting a structure–activity relationship that can guide future modifications for enhanced efficacy.

Anticancer Activity

Benzoxazole derivatives have also been studied for their potential as anticancer agents. A comprehensive review of various derivatives showed that many exerted cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .

Case Study: Cytotoxicity Evaluation

In a specific study involving this compound, researchers evaluated its impact on multiple cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells to some extent.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 18 |

The IC50 values suggest that this compound has promising potential as an anticancer agent, particularly against breast and lung cancers.

Structure–Activity Relationship

The biological activity of this compound appears to be influenced by its structural components. Modifications in the substituents on the benzoxazole ring can lead to variations in both antimicrobial and anticancer activities. For example, the presence of electron-donating or electron-withdrawing groups significantly affects the potency of these compounds .

Q & A

Q. What are the established synthetic routes for Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, and what reaction conditions are critical for yield optimization?

Answer: The synthesis typically involves cyclization of a precursor such as 5-carboxy-substituted benzoxazole derivatives. Key steps include:

- Cyclization : Using alkaline conditions to form the benzoxazole ring, as seen in analogous oxazole syntheses (e.g., hydroxylamine hydrochloride in alkaline media for oxime formation followed by chlorination ).

- Esterification : Methylation of the carboxyl group using methanol and acid catalysts (e.g., H₂SO₄) under reflux .

- Oxidation : Controlled oxidation with agents like hydrogen peroxide (H₂O₂) to stabilize the oxo group at position 2 .

Critical Parameters : - Temperature control (< 80°C) to avoid side reactions during cyclization.

- Solvent choice (e.g., DMF or THF) to enhance solubility of intermediates.

- Stoichiometric ratios of reagents (e.g., 1:1.2 for hydroxylamine:aldehyde) to minimize byproducts .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Answer:

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., calculated vs. experimental values for C₁₀H₉NO₄) .

- ¹H/¹³C NMR : Identifies protons and carbons in the benzoxazole ring (e.g., δ 2.5 ppm for the methyl group at position 3; δ 165 ppm for the carbonyl carbon) .

- Elemental Analysis : Validates purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

- HPLC : Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What purification techniques are effective for isolating the compound from reaction mixtures?

Answer:

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes polar byproducts .

- Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation .

- Distillation : For volatile impurities, use reduced-pressure distillation at 60–70°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in derivatives of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to predict electrophilic/nucleophilic sites. For example, the oxo group at position 2 is susceptible to nucleophilic attack due to high electron deficiency .

- Molecular Dynamics Simulations : Models solvent effects on reaction pathways (e.g., THF stabilizes transition states in esterification) .

- Software Tools : Gaussian 16 or ORCA for energy minimization; PyMol for 3D visualization .

Q. What strategies resolve contradictions between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

Answer:

- Replicate Experiments : Verify data under standardized conditions (e.g., 400 MHz NMR, CDCl₃ solvent) .

- Isotopic Labeling : Use ¹³C-labeled intermediates to track unexpected shifts caused by ring strain .

- X-ray Crystallography : Resolve ambiguities by comparing experimental crystal structures with predicted geometries .

Example : A 0.2 ppm deviation in ¹H NMR may arise from solvent polarity; test in DMSO-d₆ for comparison .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Groups : The oxo group at position 2 deactivates the benzoxazole ring, limiting electrophilic substitution but facilitating Suzuki-Miyaura couplings at the electron-rich 5-carboxylate position .

- Steric Effects : The 3-methyl group hinders access to position 4, directing reactions to position 6 .

- Catalyst Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water (1:1) for Buchwald-Hartwig amination .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining yield?

Answer:

- Heat Transfer : Exothermic cyclization steps require jacketed reactors for temperature control .

- Byproduct Management : Continuous flow systems (e.g., microreactors) improve mixing and reduce side reactions .

- Workflow Table :

| Parameter | Lab Scale (100 mg) | Pilot Scale (10 g) |

|---|---|---|

| Reaction Time | 6 hr | 8 hr |

| Yield | 65% | 58% |

| Purity (HPLC) | 95% | 92% |

Mitigation : Optimize catalyst loading (5 mol% → 3 mol%) and use in-line IR monitoring for real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.